molecular formula C21H20FNO6S B489169 Methyl 5-{butyryl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate CAS No. 518319-24-9

Methyl 5-{butyryl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B489169
CAS No.: 518319-24-9
M. Wt: 433.5g/mol
InChI Key: NZCLYJTWAQYADB-UHFFFAOYSA-N
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Description

Methyl 5-{butyryl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate (molecular formula: C21H20FNO6S, molar mass: 433.45 g/mol) is a benzofuran derivative characterized by:

  • A methyl ester at position 3 of the benzofuran core.
  • A 2-methyl substituent on the benzofuran ring.
  • A butyryl-sulfonamide group at position 5, featuring a 4-fluorophenylsulfonyl moiety.

Properties

IUPAC Name

methyl 5-[butanoyl-(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO6S/c1-4-5-19(24)23(30(26,27)16-9-6-14(22)7-10-16)15-8-11-18-17(12-15)20(13(2)29-18)21(25)28-3/h6-12H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCLYJTWAQYADB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OC)C)S(=O)(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-{butyryl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.

    Introduction of the Butyryl Group: The butyryl group can be introduced through an acylation reaction using butyryl chloride in the presence of a base such as pyridine.

    Attachment of the Fluorophenylsulfonyl Group: The fluorophenylsulfonyl group can be attached via a sulfonylation reaction using 4-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-{butyryl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Methyl 5-{butyryl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 5-{butyryl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations in the Ester Group

Compound Name Ester Group Molecular Formula Molar Mass (g/mol) Key Structural Differences
Target Compound Methyl C21H20FNO6S 433.45 Reference compound with optimal balance of lipophilicity and steric bulk.
Ethyl 5-{butyryl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate Ethyl C23H25NO7S 459.51 Ethyl ester increases lipophilicity; 4-methoxyphenyl enhances electron-donating effects.
2-Methoxyethyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate 2-Methoxyethyl C23H25NO7S 471.51 Bulky ester reduces membrane permeability; mesityl group introduces steric hindrance.
Butyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate Butyl C21H22FNO5S 419.47 Longer alkyl chain enhances lipophilicity; 2-methylphenyl adds steric bulk near sulfonamide.

Key Findings :

  • Methyl esters (target compound) balance solubility and bioavailability, whereas ethyl or butyl esters increase lipophilicity but may reduce aqueous solubility .
  • The 2-methoxyethyl analog’s bulkiness likely hinders binding to hydrophobic enzyme pockets .

Sulfonamide Substituent Modifications

Compound Name Sulfonamide Substituent Key Effects
Target Compound 4-Fluorophenyl Fluorine’s electronegativity enhances hydrogen bonding and metabolic stability.
Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate 4-Ethoxyphenyl Ethoxy group increases electron density, potentially reducing binding affinity to polar targets.
Butyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate Phenyl (no substituents) Lack of substituents reduces electronic effects, potentially weakening target interactions.
Methyl 5-{(cyclohexylcarbonyl)[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 4-Methylphenyl + Cyclohexylcarbonyl Methylphenyl is electron-donating; cyclohexyl adds steric bulk and lipophilicity.

Key Findings :

  • 4-Fluorophenyl (target compound) optimizes electronic effects for enzyme inhibition, as seen in BACE1 inhibitors like ZPX394 .
  • 4-Methylphenyl or cyclohexylcarbonyl groups enhance lipophilicity but may reduce specificity .

Benzofuran Core Modifications

Compound Name Benzofuran Substituents Key Effects
5-Bromo-3-ethylsulfinyl-2-(4-fluorophenyl)-7-methyl-1-benzofuran 7-Methyl, 5-bromo Bromine increases molecular weight and steric bulk; sulfoxide enhances polarity.
5-Cyclohexyl-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran 5-Cyclohexyl, sulfoxide Cyclohexyl group enhances lipophilicity; sulfoxide may improve solubility.

Key Findings :

  • Halogenation (e.g., bromine) can improve binding via halogen bonding but may reduce metabolic stability .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Ethyl 5-{butyryl[(4-methoxyphenyl)sulfonyl]amino} Butyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}
Molecular Weight 433.45 459.51 419.47
LogP (Predicted) 3.2 3.8 4.1
Hydrogen Bond Acceptors 6 7 5
Rotatable Bonds 7 8 6

Key Trends :

  • The target compound’s 4-fluorophenyl group balances electronic effects without excessive lipophilicity.

Research Implications

  • Synthetic Accessibility : Methyl esters (target compound) are easier to synthesize than bulky analogs like 2-methoxyethyl .
  • Biological Activity : Fluorine’s electronegativity and the sulfonamide’s hydrogen-bonding capacity position the target compound as a promising candidate for enzyme inhibition, akin to BACE1 inhibitors .
  • Optimization : Substituting the 4-fluorophenyl group with bulkier moieties (e.g., mesityl) may improve selectivity but reduce bioavailability .

Biological Activity

Methyl 5-{butyryl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C21H22FNO5SC_{21}H_{22}FNO_5S, and its structure features a benzofuran core with a butyryl group and a sulfonamide moiety. The presence of the fluorophenyl group is particularly noteworthy as it may influence the compound's biological activity.

Anticancer Activity

Research indicates that derivatives of benzofuran compounds exhibit notable anticancer properties. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines, including lung (A-549) and cervical (HeLa) cancers. The mechanism often involves inducing apoptosis through intrinsic and extrinsic pathways, as well as inhibiting key signaling pathways involved in cancer progression .

Table 1: Summary of Anticancer Activity Studies

CompoundCell LineIC50 (nM)Mechanism of Action
Benzofuran Derivative AA-54950Apoptosis induction
Benzofuran Derivative BHeLa30ERK2 inhibition
Methyl 5-{butyryl...TBDTBDTBD

Mechanistic Insights

The biological activity of this compound can be attributed to several factors:

  • Structural Modifications : The introduction of different substituents on the benzofuran ring can significantly alter the compound's interaction with biological targets.
  • Fluorine Substitution : The presence of fluorine may enhance lipophilicity and metabolic stability, potentially increasing the compound’s bioavailability.
  • Sulfonamide Moiety : This functional group is crucial for the anticancer and antimicrobial activities observed in related compounds.

Study on Anticancer Activity

In a study published in Pharmaceutical Research, researchers synthesized various benzofuran derivatives and assessed their activity against A-549 and HeLa cell lines. The most potent derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, indicating promising anticancer potential .

Study on Antimicrobial Efficacy

Another investigation explored the antimicrobial properties of sulfonamide-containing compounds. While specific data on this compound were not available, related compounds demonstrated significant activity against common pathogens, suggesting potential for further exploration .

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